Ethyl 3-ureido-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-ureido-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11N3O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ureido-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ureido-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-ureido-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-ureido-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 3-ureido-1H-pyrrole-2-carboxylate include:
- Ethyl 1H-pyrrole-2-carboxylate
- Ethyl 3-formyl-1H-pyrrole-2-carboxylate
- Ethyl 1H-indole-3-carboxylate .
Uniqueness
This compound is unique due to its specific structure, which includes both ureido and pyrrole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-(carbamoylamino)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-7(12)6-5(3-4-10-6)11-8(9)13/h3-4,10H,2H2,1H3,(H3,9,11,13) |
InChI Key |
NHGFTGKSZXSNNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)NC(=O)N |
Origin of Product |
United States |
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